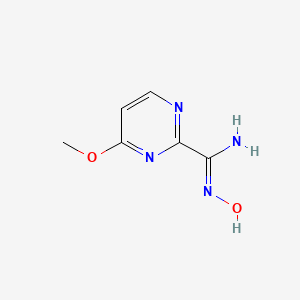
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline is a chiral organic compound belonging to the indoline family Indolines are bicyclic compounds containing a benzene ring fused to a pyrrolidine ring The (3R) configuration indicates the specific spatial arrangement of the substituents around the chiral center at the third carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1,3-Dimethyl-2-methylene-3-propylindoline typically involves multi-step organic reactions One common method includes the alkylation of indoline derivatives followed by selective functional group transformations The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran
Industrial Production Methods
Industrial production of this compound may involve continuous flow chemistry techniques to enhance yield and purity. Catalytic processes, such as palladium-catalyzed cross-coupling reactions, are often employed to streamline the synthesis. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.
化学反应分析
Types of Reactions
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the methylene group to a methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Methyl-substituted indoline.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural product analogs.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism of action of (3R)-1,3-Dimethyl-2-methylene-3-propylindoline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity through competitive or allosteric inhibition. The methylene group plays a crucial role in the binding affinity and specificity, influencing the overall biological activity. Pathways involved may include signal transduction cascades and metabolic processes.
相似化合物的比较
Similar Compounds
(3S)-1,3-Dimethyl-2-methylene-3-propylindoline: The enantiomer of the compound with opposite spatial configuration.
1,3-Dimethyl-2-methyleneindoline: Lacks the propyl group, resulting in different chemical and biological properties.
3-Propylindoline: Lacks the methylene and dimethyl groups, affecting its reactivity and applications.
Uniqueness
(3R)-1,3-Dimethyl-2-methylene-3-propylindoline is unique due to its specific chiral configuration and the presence of both methylene and propyl groups. These structural features contribute to its distinct chemical reactivity and potential for diverse applications in scientific research and industry.
属性
CAS 编号 |
177191-50-3 |
|---|---|
分子式 |
C14H19N |
分子量 |
201.31 g/mol |
IUPAC 名称 |
(3R)-1,3-dimethyl-2-methylidene-3-propylindole |
InChI |
InChI=1S/C14H19N/c1-5-10-14(3)11(2)15(4)13-9-7-6-8-12(13)14/h6-9H,2,5,10H2,1,3-4H3/t14-/m0/s1 |
InChI 键 |
GKZUGVPFUXMPBO-AWEZNQCLSA-N |
手性 SMILES |
CCC[C@]1(C(=C)N(C2=CC=CC=C21)C)C |
规范 SMILES |
CCCC1(C(=C)N(C2=CC=CC=C21)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(5alpha)-Cholestan-3-yl]-N-octadecyloctadecanamide](/img/structure/B12560298.png)

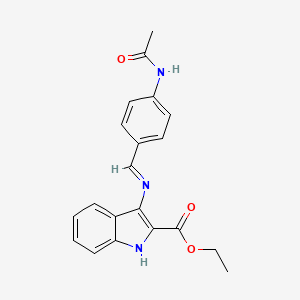

![3,9,11-Trimethoxy-5,6-dihydro-12H-benzo[a]xanthen-12-one](/img/structure/B12560321.png)
![10-Undecenamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B12560326.png)

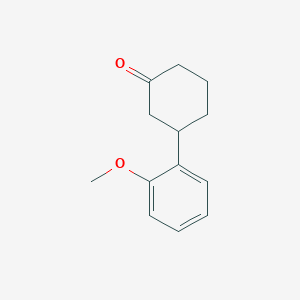


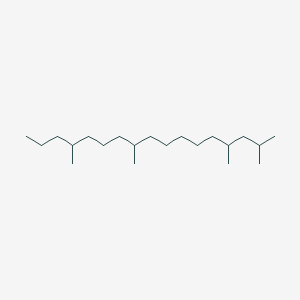
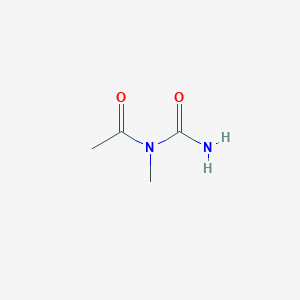
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
